Cas no 2034265-17-1 (1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide)

1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide
- AKOS026692141
- 2034265-17-1
- 1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide
- F6506-1995
- 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide
- 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide
-
- Inchi: 1S/C18H16N2O5S2/c21-18(13-7-8-24-10-13,17-6-3-9-26-17)12-19-27(22,23)11-15-14-4-1-2-5-16(14)25-20-15/h1-10,19,21H,11-12H2
- InChI Key: OJAQGPNFTRJXEU-UHFFFAOYSA-N
- SMILES: S(CC1C2C=CC=CC=2ON=1)(NCC(C1=CC=CS1)(C1=COC=C1)O)(=O)=O
Computed Properties
- Exact Mass: 404.05006396g/mol
- Monoisotopic Mass: 404.05006396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 613
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 142Ų
1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-1995-3mg |
1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide |
2034265-17-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-1995-15mg |
1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide |
2034265-17-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6506-1995-20mg |
1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide |
2034265-17-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6506-1995-40mg |
1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide |
2034265-17-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6506-1995-20μmol |
1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide |
2034265-17-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6506-1995-100mg |
1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide |
2034265-17-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6506-1995-2μmol |
1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide |
2034265-17-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6506-1995-75mg |
1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide |
2034265-17-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6506-1995-2mg |
1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide |
2034265-17-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6506-1995-5μmol |
1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide |
2034265-17-1 | 5μmol |
$63.0 | 2023-09-08 |
1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide Related Literature
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
Additional information on 1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide
Introduction to 1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide (CAS No. 2034265-17-1)
The compound 1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide, identified by its CAS number 2034265-17-1, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a complex heterocyclic framework, has garnered attention due to its potential applications in therapeutic research. The structural composition of this compound includes a benzoxazole core linked to a furan and thiophene moiety, both of which are well-documented for their pharmacological properties.
In recent years, the integration of multiple heterocyclic systems into a single molecular scaffold has become a cornerstone in drug discovery. The benzoxazole ring, in particular, is renowned for its role in various bioactive molecules, exhibiting properties such as anti-inflammatory, antimicrobial, and antioxidant activities. The presence of the furan and thiophen units further enhances the compound's pharmacological profile by introducing additional sites for interaction with biological targets. This synergistic arrangement has been explored in the development of novel agents targeting neurological disorders, cardiovascular diseases, and cancer.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The unique structural features of 1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide suggest that it may interact with specific kinase domains, modulating pathways involved in cell proliferation and survival. Preliminary computational studies have indicated that the compound exhibits favorable binding affinity to several kinases, including those overexpressed in tumor cells.
Furthermore, the hydroxyl and methanesulfonamide functional groups present in the molecule contribute to its solubility and bioavailability, critical factors for effective drug delivery. The hydroxyl group can form hydrogen bonds with biological targets, enhancing binding specificity, while the methanesulfonamide moiety provides stability and improves metabolic resistance. These features make the compound an attractive candidate for further investigation in preclinical studies.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired heterocyclic framework with high precision. These synthetic methodologies not only facilitate the production of analogs but also allow for modifications that can fine-tune pharmacological activity.
The therapeutic potential of this compound has been explored in several preclinical models. Studies have demonstrated its ability to inhibit the growth of cancer cells by disrupting key signaling pathways. For instance, researchers have observed significant reductions in tumor volume in animal models treated with derivatives of this class of compounds. Additionally, preliminary data suggest that it may possess neuroprotective properties, making it a promising candidate for investigating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel bioactive molecules. Predictive models have been developed to assess the potential efficacy of compounds like 1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-y)l]-2-hydroxy]-[[[[thiophen]-[<0xE9><0xA9><0xA6>]-]methyl]sulfonylamide (CAS No. 2034265–17–1) based on their structural features. These tools have helped prioritize candidates for experimental validation, streamlining the drug development process.
In conclusion,1-(1,2-benzoxazol]-[<0xE9><0xA9><0xA6>]-]methyl]sulfonylamide (CAS No. 2034265–17–1) stands out as a versatile molecule with significant therapeutic implications. Its unique structural design combines multiple pharmacophores that enhance its interaction with biological targets while maintaining favorable pharmacokinetic properties. As research continues to uncover new applications for this compound and its derivatives, it is poised to play a crucial role in addressing some of today's most challenging medical conditions.
2034265-17-1 (1-(1,2-benzoxazol-3-yl)-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylmethanesulfonamide) Related Products
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)




